molecular formula C9H10N2O5S B14823803 4-Cyclopropoxy-6-sulfamoylpicolinic acid

4-Cyclopropoxy-6-sulfamoylpicolinic acid

Cat. No.: B14823803
M. Wt: 258.25 g/mol
InChI Key: LGULQIRZGRTRNV-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-sulfamoylpicolinic acid is a chemical compound with the molecular formula C9H10N2O5S and a molecular weight of 258.25 g/mol This compound is notable for its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a picolinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-sulfamoylpicolinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfamoyl group.

    Attachment to the Picolinic Acid Backbone: The final step involves attaching the cyclopropoxy and sulfamoyl groups to the picolinic acid backbone through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-sulfamoylpicolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

4-Cyclopropoxy-6-sulfamoylpicolinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-sulfamoylpicolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-6-sulfamoylpicolinic acid is unique due to its combination of a cyclopropoxy group and a sulfamoyl group attached to a picolinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

4-cyclopropyloxy-6-sulfamoylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10N2O5S/c10-17(14,15)8-4-6(16-5-1-2-5)3-7(11-8)9(12)13/h3-5H,1-2H2,(H,12,13)(H2,10,14,15)

InChI Key

LGULQIRZGRTRNV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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